molecular formula C17H24N4O5 B4007864 2-{4-[2-(4-morpholinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol

2-{4-[2-(4-morpholinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol

Cat. No.: B4007864
M. Wt: 364.4 g/mol
InChI Key: QOXJILNZVUZIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[2-(4-morpholinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol is a useful research compound. Its molecular formula is C17H24N4O5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.17466988 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetics and Mechanisms of Reactions with Alicyclic Amines

Research conducted by Castro et al. (2001) investigated the kinetics and mechanisms of reactions involving similar nitrophenyl compounds with alicyclic amines. This study provides foundational knowledge on how these compounds react under specific conditions, offering a basis for understanding the reactivity of "2-{4-[2-(4-morpholinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol" (Castro, Leandro, Quesieh, & Santos, 2001).

Synthesis of N-Heterocycles

Matlock et al. (2015) explored the synthesis of stereodefined C-substituted morpholines and piperazines, revealing the versatility of compounds with similar structures in generating complex heterocycles with high regio- and diastereoselectivity (Matlock, Svejstrup, Songara, Overington, McGarrigle, & Aggarwal, 2015).

Silicon-Based Protecting Group Development

Golkowski & Ziegler (2011) described the development of a new silicon-based, fluoride cleavable oxycarbonyl protecting group, showcasing the utility of similar compounds in protecting group chemistry. This research is crucial for the synthesis and protection strategies of complex organic molecules, including those related to "this compound" (Golkowski & Ziegler, 2011).

Heterocyclization Reactions

Palchikov (2015) conducted a study on the heterocyclization reactions of amino derivatives, highlighting the synthetic potential of compounds with similar functionalities in creating oxazaheterocycles, which are of interest in the development of new pharmaceutical agents (Palchikov, 2015).

Properties

IUPAC Name

[2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrophenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5/c22-10-7-18-3-5-19(6-4-18)16-2-1-14(21(24)25)13-15(16)17(23)20-8-11-26-12-9-20/h1-2,13,22H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXJILNZVUZIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[2-(4-morpholinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol
Reactant of Route 2
Reactant of Route 2
2-{4-[2-(4-morpholinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol
Reactant of Route 3
Reactant of Route 3
2-{4-[2-(4-morpholinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol
Reactant of Route 4
Reactant of Route 4
2-{4-[2-(4-morpholinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol
Reactant of Route 5
Reactant of Route 5
2-{4-[2-(4-morpholinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol
Reactant of Route 6
Reactant of Route 6
2-{4-[2-(4-morpholinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.